molecular formula C5H9Cl2N B2361846 5-Chloro-1,2,3,6-tetrahydropyridine hydrochloride CAS No. 1909311-91-6

5-Chloro-1,2,3,6-tetrahydropyridine hydrochloride

Cat. No.: B2361846
CAS No.: 1909311-91-6
M. Wt: 154.03
InChI Key: PFNJKRKFUXXBQA-UHFFFAOYSA-N
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Description

5-Chloro-1,2,3,6-tetrahydropyridine hydrochloride is a heterocyclic compound with the molecular formula C5H9Cl2N. It is a derivative of tetrahydropyridine, where a chlorine atom is substituted at the 5th position. This compound is often used as a building block in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-1,2,3,6-tetrahydropyridine hydrochloride typically involves the chlorination of 1,2,3,6-tetrahydropyridine. One common method is the reaction of 1,2,3,6-tetrahydropyridine with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:

C5H9N+SOCl2C5H8ClN+SO2+HCl\text{C}_5\text{H}_9\text{N} + \text{SOCl}_2 \rightarrow \text{C}_5\text{H}_8\text{ClN} + \text{SO}_2 + \text{HCl} C5​H9​N+SOCl2​→C5​H8​ClN+SO2​+HCl

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-1,2,3,6-tetrahydropyridine hydrochloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding N-oxides.

    Reduction: It can be reduced to form 1,2,3,6-tetrahydropyridine.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of 1,2,3,6-tetrahydropyridine.

    Substitution: Formation of substituted tetrahydropyridine derivatives.

Scientific Research Applications

5-Chloro-1,2,3,6-tetrahydropyridine hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.

    Biology: It serves as a precursor in the synthesis of biologically active molecules.

    Medicine: It is used in the development of pharmaceutical intermediates.

    Industry: It is employed in the production of agrochemicals and other specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

    1,2,3,6-Tetrahydropyridine: Lacks the chlorine substitution at the 5th position.

    5-Bromo-1,2,3,6-tetrahydropyridine: Similar structure but with a bromine atom instead of chlorine.

    5-Iodo-1,2,3,6-tetrahydropyridine: Similar structure but with an iodine atom instead of chlorine.

Uniqueness

5-Chloro-1,2,3,6-tetrahydropyridine hydrochloride is unique due to the presence of the chlorine atom, which imparts distinct reactivity and chemical properties. This makes it a valuable intermediate in organic synthesis and various research applications.

Properties

IUPAC Name

5-chloro-1,2,3,6-tetrahydropyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8ClN.ClH/c6-5-2-1-3-7-4-5;/h2,7H,1,3-4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFNJKRKFUXXBQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC(=C1)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1909311-91-6
Record name 5-chloro-1,2,3,6-tetrahydropyridine hydrochloride
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